molecular formula C13H16N2O2S B1526374 tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate CAS No. 869096-35-5

tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate

Cat. No.: B1526374
CAS No.: 869096-35-5
M. Wt: 264.35 g/mol
InChI Key: HSTBRTQQJYILQS-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate: is a chemical compound with the molecular formula C13H16N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate typically involves the reaction of 2-methyl-1,3-benzothiazol-6-amine with tert-butyl chloroformate in the presence of a base such as triethylamine[_{{{CITATION{{{3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)- amino ...](https://link.springer.com/content/pdf/10.1134/S1070428024010160.pdf). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature[{{{CITATION{{{1{this compound](https://www.sigmaaldrich.com/US/en/product/enamine/ena447956357?context=bbe)[{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)- amino .... Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Medicine: Tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate is being investigated for its therapeutic properties, including its potential use as an anti-inflammatory and antimicrobial agent.

Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share a similar core structure and are used in various applications, including pharmaceuticals and materials science.

  • Tert-butyl carbamates: These compounds are known for their stability and are used as protecting groups in organic synthesis.

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Properties

IUPAC Name

tert-butyl N-(2-methyl-1,3-benzothiazol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTBRTQQJYILQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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